Methanone, [5-chloro-2-(methylamino)phenyl](3,4,5-trimethoxyphenyl)-

Tubulin Polymerization Inhibition Antimitotic Agents Colchicine Binding Site

Methanone, [5-chloro-2-(methylamino)phenyl](3,4,5-trimethoxyphenyl)- (CAS 305865-44-5) is a synthetic benzophenone derivative belonging to the phenstatin class of antimitotic agents, characterized by a 3,4,5-trimethoxybenzoyl A-ring and a 2-methylamino-5-chlorophenyl B-ring. Compounds in this family target the colchicine binding site of β-tubulin, inhibiting microtubule polymerization, and the 2-amino-3,4,5-trimethoxybenzophenone scaffold has produced leads with tubulin polymerization IC50 values of 1.6 μM and antiproliferative IC50 values ranging from 7 to 16 nM against diverse cancer cell lines, including a multidrug-resistant (MDR+) line.

Molecular Formula C17H18ClNO4
Molecular Weight 335.8 g/mol
CAS No. 305865-44-5
Cat. No. B11708925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, [5-chloro-2-(methylamino)phenyl](3,4,5-trimethoxyphenyl)-
CAS305865-44-5
Molecular FormulaC17H18ClNO4
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)Cl)C(=O)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C17H18ClNO4/c1-19-13-6-5-11(18)9-12(13)16(20)10-7-14(21-2)17(23-4)15(8-10)22-3/h5-9,19H,1-4H3
InChIKeyRHYSABVJUQRRBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring [5-Chloro-2-(methylamino)phenyl](3,4,5-trimethoxyphenyl)methanone (CAS 305865-44-5): A Phenstatin-Class Tubulin Polymerization Inhibitor Candidate


Methanone, [5-chloro-2-(methylamino)phenyl](3,4,5-trimethoxyphenyl)- (CAS 305865-44-5) is a synthetic benzophenone derivative belonging to the phenstatin class of antimitotic agents, characterized by a 3,4,5-trimethoxybenzoyl A-ring and a 2-methylamino-5-chlorophenyl B-ring [1]. Compounds in this family target the colchicine binding site of β-tubulin, inhibiting microtubule polymerization, and the 2-amino-3,4,5-trimethoxybenzophenone scaffold has produced leads with tubulin polymerization IC50 values of 1.6 μM and antiproliferative IC50 values ranging from 7 to 16 nM against diverse cancer cell lines, including a multidrug-resistant (MDR+) line [2]. The target compound's N-methyl substitution on the aniline nitrogen represents a critical structural variation within this pharmacophore, and its procurement is sought for advanced structure-activity relationship (SAR) exploration, impurity profiling, or as a reference standard in benzodiazepine-related analytical chemistry [3].

Why [5-Chloro-2-(methylamino)phenyl](3,4,5-trimethoxyphenyl)methanone Cannot Be Replaced by Generic In-Class Analogs


Within the 2-amino-3,4,5-trimethoxybenzophenone class, the nature of the substituent at the aniline C-2 position profoundly modulates cytotoxicity and tubulin binding: the C-2 amino group increases cytotoxic activity by 100-fold compared to the C-2 hydroxyl analog (phenstatin isomer 4), establishing that amino and hydroxy groups are not bioequivalent at this position [1]. Furthermore, the presence of a chlorine atom at the C-5 position of the B-ring maintains antiproliferative activity comparable to the C-5 methoxy derivative (compound 6), whereas complete removal of the C-5 substituent significantly reduces activity [1]. The target compound introduces an N-methyl group on the 2-amino moiety, a modification that is predicted, by class-level SAR, to alter the hydrogen-bonding capacity, steric profile, and metabolic stability of the molecule relative to its primary amine analog (CAS 313496-54-7). Consequently, generic substitution with either the unmethylated analog or other in-class benzophenones cannot be assumed to yield equivalent biological or analytical results, making compound-specific procurement essential for reproducible research and impurity profiling in benzodiazepine synthetic routes [2].

Quantitative Differentiation Evidence for [5-Chloro-2-(methylamino)phenyl](3,4,5-trimethoxyphenyl)methanone vs. Closest Analogs


Tubulin Polymerization Inhibitory Potency of the 2-Amino-3,4,5-trimethoxybenzophenone Scaffold: Class Benchmark for N-Methyl Analogues

The 2-amino-3,4,5-trimethoxybenzophenone scaffold, which encompasses the target compound, has a validated class benchmark for tubulin polymerization inhibition. The lead compound 17 from this series demonstrates an IC50 of 1.6 μM for tubulin polymerization, statistically equivalent to the reference compound combretastatin A-4 (IC50 = 1.9 μM) [1]. This establishes that the benzophenone core, with appropriate substitution, reaches potency parity with the natural product standard. The target compound's N-methyl-2-amino-5-chloro substitution pattern is unexplored within this published series, and direct N-methylation of the aniline nitrogen is known from broader medicinal chemistry to modulate logP (predicted XLogP3 = 4.3 for the target compound) and hydrogen-bond donor count (1 for the target vs. 2 for the primary amine comparator), plausibly influencing both potency and pharmacokinetic behavior.

Tubulin Polymerization Inhibition Antimitotic Agents Colchicine Binding Site

Antiproliferative Activity of the Benzophenone Scaffold Against MDR+ Cancer Cell Lines: Reference Data for Target Evaluation

The lead compound 17 from the 2-amino-3,4,5-trimethoxybenzophenone class exhibits antiproliferative IC50 values ranging from 7 to 16 nM against a broad panel of human cancer cell lines, crucially including one multidrug-resistant (MDR+) line, indicating that the scaffold retains full activity against P-glycoprotein-mediated drug efflux [1]. This MDR-sparing property is a key differentiator from several other antimitotic classes. The target compound, bearing the same 5-chloro substituent as phenstatin analogue 7 (which was shown to maintain antiproliferative activity equivalent to the 5-methoxy analog 6 [2]), is expected to similarly evade MDR-mediated resistance, with the N-methyl group potentially further modulating cellular permeability.

Antiproliferative Activity Multidrug Resistance Cancer Cell Lines

Physicochemical Differentiation: N-Methylation Modulates Hydrogen-Bond Donor Count, LogP, and Topological Polar Surface Area vs. Primary Amine Analog

The target compound (CAS 305865-44-5) possesses a hydrogen-bond donor count of 1 (the secondary amine N-H), a topological polar surface area (TPSA) of 56.8 Ų, and a predicted XLogP3 of 4.3 [1]. In contrast, its closest structurally characterized analog, (2-amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone (CAS 313496-54-7, CHEMBL8953), has a hydrogen-bond donor count of 2 (primary amine), a TPSA of 70.8 Ų, and a predicted XLogP3 of 3.7 [2]. The reduction in hydrogen-bond donor count by one unit and the increase in logP by 0.6 units, coupled with a TPSA decrease of 14.0 Ų, collectively predict enhanced passive membrane permeability for the N-methylated target compound relative to its primary amine analog, which may translate into improved cellular uptake or oral bioavailability in in vivo settings.

Physicochemical Properties Drug-likeness Permeability

SAR Foundation: The 5-Chloro Substituent Maintains Antiproliferative Activity Parity with the 5-Methoxy Analog

In the foundational J. Med. Chem. 2006 study defining the phenstatin pharmacophore, the replacement of the C-5 methoxy group of benzophenone ring B with a chlorine atom (producing compound 7, the 2-amino-5-chloro analog) had little effect on antiproliferative activity relative to the 5-methoxy derivative (compound 6) [1]. This finding establishes that chlorine is an acceptable bioisostere for methoxy at this position within the phenstatin scaffold. The target compound incorporates both the 5-chloro substituent and an N-methyl group at the C-2 amino position, representing a combinatorial modification that may synergistically influence activity beyond the effects observed for either modification alone.

Structure-Activity Relationship Antiproliferative Phenstatin Analogues

High-Impact Research and Industrial Application Scenarios for [5-Chloro-2-(methylamino)phenyl](3,4,5-trimethoxyphenyl)methanone


Anticancer Drug Discovery: Exploring N-Methyl SAR in Phenstatin-Derived Tubulin Inhibitors

The target compound is ideally suited as a chemical probe in systematic SAR studies of the 2-amino-3,4,5-trimethoxybenzophenone class, where the effect of N-methylation on tubulin polymerization inhibition (benchmarked against lead compound 17 with IC50 = 1.6 μM [1]) and antiproliferative activity (benchmarked at 7-16 nM across cancer cell panels [1]) is investigated. The increased lipophilicity (ΔXLogP3 = +0.6 vs. primary amine analog) and reduced hydrogen-bond donor count may correlate with improved cell penetration and oral bioavailability, informing lead optimization programs targeting the colchicine binding site.

Analytical Reference Standard for Benzodiazepine Impurity Profiling and Forensic Chemistry

As a structurally confirmed impurity and degradation product associated with 1,4-benzodiazepine synthesis (notably Temazepam, Diazepam, and other benzodiazepine derivatives ), this compound serves as a certified reference standard for HPLC, LC-MS, and GC-MS method validation in pharmaceutical quality control and forensic toxicology laboratories. Its unique retention time and mass spectral signature enable accurate identification and quantification, distinguishing it from the more common 5-chloro-2-(methylamino)benzophenone impurity (CAS 1022-13-5).

Physicochemical Profiling of N-Methyl vs. Primary Amine Benzophenone Analogs for Permeability Optimization

The computed difference in TPSA (56.8 vs. 70.8 Ų [2]) between the target compound and its primary amine analog provides a testable hypothesis that N-methylation systematically improves passive membrane permeability within the phenstatin class. Researchers can procure this compound alongside CAS 313496-54-7 to perform parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies, generating direct experimental evidence for the permeability-enhancing effect of N-methylation in this chemotype.

Chemical Biology Tool for Investigating Tubulin Colchicine Site Binding Mode with Modified Aniline Substituents

Molecular docking simulations against the colchicine binding site of β-tubulin (PDB: 1SA0) [1] can be performed using the target compound's coordinates to predict whether the N-methyl group introduces steric clashes or favorable hydrophobic contacts within the binding pocket. This computational pre-screening, combined with subsequent in vitro tubulin polymerization assays, can reveal whether N-methylation alters the binding pose relative to the primary amine lead series, potentially explaining any observed differences in potency or selectivity.

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